molecular formula C17H20N2O2 B15344681 benzoic acid;1-phenylpiperazine CAS No. 23245-25-2

benzoic acid;1-phenylpiperazine

Cat. No.: B15344681
CAS No.: 23245-25-2
M. Wt: 284.35 g/mol
InChI Key: QIEWJCLJHZVHBD-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a food preservative and intermediate in organic synthesis. 1-Phenylpiperazine (C₁₀H₁₄N₂) is a heterocyclic amine featuring a piperazine ring substituted with a phenyl group. It serves as a key building block in pharmaceuticals, particularly for central nervous system (CNS) agents and receptor-targeted drugs .

Properties

CAS No.

23245-25-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

benzoic acid;1-phenylpiperazine

InChI

InChI=1S/C10H14N2.C7H6O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;8-7(9)6-4-2-1-3-5-6/h1-5,11H,6-9H2;1-5H,(H,8,9)

InChI Key

QIEWJCLJHZVHBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;1-phenylpiperazine typically involves the condensation amidation of piperazine with benzoic acid. This reaction can be efficiently carried out in a continuous flow microreactor system using HATU as a coupling reagent. Under optimized conditions, high selectivity and yield can be achieved . Other methods include the use of benzoyl chloride as an acylating agent with various additives to enhance selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The use of microreactor systems allows for better control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1-phenylpiperazine undergoes various chemical reactions, including:

    Condensation Amidation: Reaction with carboxylic acids to form amides.

    Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from condensation amidation reactions.

    Substituted Phenylpiperazines: Formed from electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison of Benzoic Acid with Structurally Similar Acids

Physicochemical Properties

Benzoic acid’s extraction efficiency and solubility differ significantly from other organic acids due to its hydrophobicity and dissociation constant (pKa = 4.2). In emulsion liquid membrane systems, benzoic acid exhibits a higher distribution coefficient (m = 12.5) compared to acetic acid (m = 1.8) but lower than phenol (m = 18.3) under similar conditions .

Compound Distribution Coefficient (m) Extraction Rate (Early Stage)
Benzoic acid 12.5 High
Acetic acid 1.8 Low
Phenol 18.3 Very High

Comparison of 1-Phenylpiperazine with Piperazine Analogues

Structural and Substituent Effects

1-Phenylpiperazine derivatives vary in pharmacological activity based on substituents on the phenyl ring. Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance receptor binding affinity, while electron-donating groups (e.g., -OCH₃) reduce potency .

Compound Substituent Key Pharmacological Property
1-Phenylpiperazine H Moderate CNS activity
1-(3-Trifluoromethylphenyl)piperazine -CF₃ High 5-HT receptor affinity
1-(4-Methoxyphenyl)piperazine -OCH₃ Reduced dopamine receptor interaction
1-Benzylpiperazine -CH₂C₆H₅ Stimulant effects (similar to amphetamine)

Environmental Reactivity

1-Phenylpiperazine exhibits higher oxidative reactivity with δ-MnO₂ (rate constant k = 0.45 h⁻¹) compared to aniline (k = 0.32 h⁻¹) and 4-phenylpiperidine (k = 0.18 h⁻¹). This reactivity, driven by the piperazine ring’s susceptibility to dealkylation, influences environmental persistence of fluoroquinolones .

Pharmacological and Toxicological Profiles

1-Phenylpiperazine derivatives like 1-benzylpiperazine (BZP) mimic amphetamine effects but with lower potency (e.g., BZP’s EC₅₀ for dopamine release = 1.2 μM vs. amphetamine’s 0.3 μM) . In contrast, 1-(3-chlorophenyl)piperazine (mCPP) shows high 5-HT₂C receptor affinity, making it a probe for anxiety and depression studies .

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